molecular formula C13H18Cl2NO5P B3742430 [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate

[Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate

Cat. No.: B3742430
M. Wt: 370.16 g/mol
InChI Key: KXQGBSDAUYPNAR-UHFFFAOYSA-N
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Description

[Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate is a complex organic compound that features a unique combination of functional groups, including carbamate, phosphoryl, and chloroethoxy groups

Properties

IUPAC Name

[bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2NO5P/c1-10-4-2-3-5-11(10)12(21-13(16)17)22(18,19-8-6-14)20-9-7-15/h2-5,12H,6-9H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQGBSDAUYPNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(OC(=O)N)P(=O)(OCCCl)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate typically involves the reaction of 2-chloroethanol with phosphoryl chloride to form bis(2-chloroethoxy)phosphoryl chloride. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler derivatives.

    Substitution: The chloroethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds and materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool for probing biochemical pathways.

Medicine

In medicine, [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate involves its interaction with specific molecular targets. The phosphoryl and carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethoxy)phosphorylmethyl carbamate
  • Bis(2-chloroethyl)methylphosphonate

Uniqueness

Compared to similar compounds, [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate stands out due to its specific combination of functional groups. The presence of the 2-methylphenyl group adds steric hindrance and electronic effects that can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate
Reactant of Route 2
Reactant of Route 2
[Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate

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